Product packaging for Glyoxime, dimethyl-(Cat. No.:CAS No. 464921-38-8)

Glyoxime, dimethyl-

Cat. No.: B11824797
CAS No.: 464921-38-8
M. Wt: 116.12 g/mol
InChI Key: JGUQDUKBUKFFRO-GLIMQPGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glyoxime, dimethyl- is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glyoxime, dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyoxime, dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B11824797 Glyoxime, dimethyl- CAS No. 464921-38-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

464921-38-8

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4-

InChI Key

JGUQDUKBUKFFRO-GLIMQPGKSA-N

Isomeric SMILES

C/C(=N/O)/C(=N\O)/C

Canonical SMILES

CC(=NO)C(=NO)C

physical_description

Crystals soluble in ethanol and slightly soluble in water;  [Sax] White powder;  [MSDSonline]

vapor_pressure

0.00069 [mmHg]

Origin of Product

United States

Significance in Coordination Chemistry and Metal Complexation

Dimethylglyoxime (B607122) is highly significant in coordination chemistry primarily due to its ability to act as an excellent chelating agent. vedantu.comgeeksforgeeks.org It is classified as a bidentate ligand, meaning each molecule possesses two donor nitrogen atoms that can simultaneously bind to a single central metal ion, forming a stable ring-like structure known as a chelate. vedantu.combyjus.com

The deprotonated form, dimethylglyoximate (dmgH⁻), forms square planar complexes with several transition metal ions, most notably with nickel(II), but also with palladium(II), platinum(II), and cobalt(II). wikipedia.orgchemicalbook.comepstem.net The reaction between nickel(II) ions and an alcoholic solution of dimethylglyoxime results in the formation of a bright, cherry-red precipitate of nickel bis(dimethylglyoximate), [Ni(dmgH)₂]. vedantu.comchemicalbook.comwikipedia.org

The exceptional stability of the Nickel-DMG complex is attributed to two primary structural features:

Chelation: The two bidentate dmgH⁻ ligands arrange in a square planar geometry around the central Ni²⁺ ion, creating two stable five-membered rings. vedantu.com

Hydrogen Bonding: Strong intramolecular hydrogen bonds form between the oxygen atom of one dmgH⁻ ligand and the hydroxyl hydrogen of the other, further reinforcing the structure. vedantu.comresearchgate.netquora.com

These coordination complexes serve as theoretical models for enzymes and catalysts. wikipedia.org The study of these complexes provides insights into the electronic and spectral properties which are highly dependent on the nature of the central metal ion. epstem.netnih.govacs.org For instance, while Ni(II) forms a distinctive red complex, palladium(II) precipitates as a yellow compound from dilute acid solutions. lscollege.ac.inchemicalbook.com

Table 2: Selected Metal Complexes of Dimethylglyoxime

Metal Ion Complex Formula Color of Precipitate
Nickel(II) Ni(C₄H₇N₂O₂)₂ Bright Red wikipedia.orgyoutube.com
Palladium(II) Pd(C₄H₇N₂O₂)₂ Yellow lscollege.ac.inchemicalbook.com
Iron(II) Fe(C₄H₇N₂O₂)₂ ---
Copper(II) Cu(C₄H₇N₂O₂)₂ ---

Role in Advanced Analytical Methodologies

Historically, dimethylglyoxime (B607122) was one of the first organic reagents to find application in analytical chemistry. vedantu.com Its high selectivity and sensitivity, particularly for nickel, have made it a cornerstone reagent in qualitative and quantitative analysis. vedantu.comlscollege.ac.inpw.live

The primary analytical applications include:

Gravimetric Analysis: The most prominent use of dimethylglyoxime is in the gravimetric determination of nickel. vedantu.com The addition of an alcoholic solution of DMG to a solution containing Ni²⁺ ions, typically buffered with ammonia, leads to the quantitative precipitation of the insoluble [Ni(dmgH)₂] complex. vedantu.comtestbook.com The precipitate can then be filtered, dried, and weighed to determine the mass of nickel in the original sample. vedantu.com

Qualitative Detection: The formation of the characteristic bright red precipitate serves as a highly sensitive and specific confirmatory test for the presence of nickel(II) ions, even at low concentrations. vedantu.comtestbook.comyoutube.com This test is also used to detect nickel release from items that come into contact with the skin, such as jewelry. vedantu.comlscollege.ac.ingeeksforgeeks.org

Spectrophotometric Determination: Dimethylglyoxime is also employed as a photometric reagent for various metal ions, including nickel, palladium, platinum, iron(II), and cobalt(II). testbook.comchemicalbook.comlscollege.ac.in The colored complexes formed can be measured using spectrophotometry to quantify the metal ion concentration.

Hydrometallurgy: DMG plays a role in hydrometallurgical processes, such as the sustainable recycling of lithium-ion batteries. testbook.com It is used for the selective precipitation and recovery of nickel from the leaching liquors of spent cathode materials. testbook.comscience.gov

Relevance in Catalysis and Materials Science

The applications of dimethylglyoxime (B607122) and its metal complexes extend into the fields of catalysis and materials science. The specific coordination environment provided by the ligand can be leveraged to create materials with unique catalytic and structural properties.

Catalyst Development: Dimethylglyoxime-metal complexes are of theoretical interest as catalysts. wikipedia.org Recent research has focused on using dimethylglyoxime as a ligand to prepare nitrogen-doped carbon-supported metal nanoparticles. mdpi.comproquest.com These materials, containing metals like palladium, nickel, copper, and iron, have shown excellent performance as catalysts for the oxygen reduction reaction (ORR), which is crucial for technologies like fuel cells. mdpi.comproquest.com The pyrolysis of dimethylglyoxime-metal ion clathrates provides a facile method to synthesize these high-performance catalysts, with the ligand itself serving as the source for the nitrogen-doped carbon support. mdpi.comproquest.com

Single-Atom Catalysts (SACs): An innovative strategy involves coupling dimethylglyoxime to enhance the coordination bonds of palladium single-atom catalysts. acs.orgfigshare.com By bonding DMG to the support structure around the palladium centers, the stability and activity of the catalyst for reactions like the Suzuki-Miyaura cross-coupling are significantly improved. acs.orgfigshare.com

Ligand in Homogeneous Catalysis: Dimethylglyoxime has been reported as an efficient and economical ligand for copper-catalyzed reactions, such as the hydroxylation of aryl halides to produce phenols. ias.ac.in This offers a less expensive alternative to palladium-based catalyst systems. ias.ac.in

Precursor for Materials: Metal-organic frameworks (MOFs) and related materials can be synthesized using dimethylglyoxime as a low-cost ligand. mdpi.comproquest.com These materials have potential applications in various fields, including ion exchange, gas storage, and as precursors for other functional materials. epstem.net

Computational and Theoretical Chemistry Perspectives

Established Synthetic Pathways of the Ligand

The traditional synthesis of dimethylglyoxime has been well-documented, with two primary routes being the most common.

A widely employed method for preparing dimethylglyoxime involves a two-step process starting from butanone. wikipedia.orgchemicalbook.com Initially, butanone is reacted with an alkyl nitrite (B80452), such as ethyl nitrite or amyl nitrite, to form biacetyl monoxime. wikipedia.orgorgsyn.orgdatapdf.com This reaction is typically catalyzed by an acid, like hydrochloric acid. orgsyn.orgsciencemadness.org The resulting biacetyl monoxime is then reacted with a source of hydroxylamine (B1172632), such as sodium hydroxylamine monosulfonate, to install the second oxime group, yielding dimethylglyoxime. wikipedia.orgorgsyn.org

The reaction conditions, including temperature and pH, are critical for optimizing the yield. For instance, the formation of biacetyl monoxime is an exothermic reaction where the temperature is maintained between 40-55°C. sciencemadness.org The subsequent oximation to form dimethylglyoxime is often carried out at around 70°C. orgsyn.org A patent describes a process using methanol (B129727) to generate methyl nitrite gas, which then reacts with butanone to produce dimethylglyoxime, reportedly achieving a yield of up to 95%. google.com

It is important to use the biacetyl monoxime promptly after its preparation, as it tends to turn brown upon standing, which can affect the color of the final dimethylglyoxime product. orgsyn.org

An alternative and more direct route to dimethylglyoxime involves the reaction of biacetyl (butane-2,3-dione) with hydroxylamine. orgsyn.orgchemicalbook.com This method circumvents the need for the intermediate monoxime synthesis. The reaction is typically carried out by treating biacetyl with hydroxylamine hydrochloride in a buffered solution. sciencemadness.orgnih.gov The presence of a buffer, such as sodium acetate, helps maintain an optimal pH for the oxime formation. sciencemadness.org Studies have shown that both nickel(II) and palladium(II) ions can promote the formation of dimethylglyoxime from biacetyl and hydroxylamine in solutions with a pH between 7 and 8. nih.gov

Starting MaterialReagentsIntermediateFinal ProductKey Conditions
Butanone1. Ethyl nitrite, HCl 2. Sodium hydroxylamine monosulfonateBiacetyl monoximeDimethylglyoximeTemperature control (40-55°C for step 1, 70°C for step 2)
BiacetylHydroxylamine hydrochloride, Sodium acetate-DimethylglyoximeBuffered solution (pH ~4)

Electrochemical Synthesis of Dimethylglyoxime-Based Complexes

Electrochemical methods have emerged as a valuable tool for the synthesis and study of dimethylglyoxime-based metal complexes. These techniques allow for the controlled generation of specific oxidation states of the metal centers within the complex.

Research has demonstrated the electrochemical synthesis of heterotrimetallic macrocyclic complexes based on dimethylglyoxime. imist.maresearchgate.net In one study, a complex was synthesized by leveraging the preferred coordination geometries of copper and chromium, with cyclic voltammetry used to study its electronic properties. imist.ma The cyclic voltammogram revealed four distinct redox states, three attributed to the metal centers and one to the ligand itself. imist.ma

Furthermore, nickel-dimethylglyoxime complex modified electrodes have been prepared and their catalytic activity investigated. researchgate.net These modified electrodes are typically prepared by cycling the electrode potential to a high value (e.g., 0.8V versus SCE). researchgate.net The resulting modified electrodes have shown strong catalytic activity towards the electro-oxidation of alcohols like methanol and ethanol (B145695). researchgate.net The electrochemical behavior of Ni(II) in the presence of dimethylglyoxime has also been studied in weakly alkaline media using various electrochemical techniques. scispace.com

Derivatization and Ligand Modification Strategies

The versatility of dimethylglyoxime as a ligand stems from the ability to modify its structure to tune the properties of its metal complexes. These modifications can influence factors such as solubility, stability, and catalytic activity.

Another approach is the derivatization of the oxime groups themselves. While much of the literature focuses on the complexes formed, the modification of the core dimethylglyoxime structure is also an area of interest. For instance, the synthesis of analogues from different diketones, such as benzil (B1666583), has been noted. wikipedia.orggeeksforgeeks.org

The synthesis of new pseudohalide complexes of dimethylglyoxime with metals like cobalt, copper, and nickel has also been reported, where ligands such as lysine (B10760008) are incorporated. iaset.us Furthermore, the use of dimethylglyoxime clathrates as precursors for nitrogen-doped carbon-supported nano-metal particle catalysts highlights an innovative application of this ligand. mdpi.com The pyrolysis of these clathrates yields catalysts for the oxygen reduction reaction. mdpi.com Research has also been conducted on the derivatization of related carbonyl compounds like methylglyoxal, which provides insights into potential reaction pathways and reagents that could be adapted for dimethylglyoxime modification. mdpi.com

Modification StrategyExamplePurpose/Outcome
Mixed-Ligand Complexes[M(Hdmg)₂B] (B = 2-aminophenol)Alter coordination environment, modify physical and chemical properties. semanticscholar.org
Use of Analogous DiketonesBenzil dioximeCreate related ligands with different steric and electronic properties. wikipedia.org
Pseudohalide Complexes[Co(dmg)₂(N₃)₂]Introduce additional functional groups and create novel structures. iaset.us
Clathrate PyrolysisDimethylglyoxime-metal ion clathratePrepare nitrogen-doped carbon-supported nano-particle catalysts. mdpi.com

Ligand Characteristics and Coordination Modes

The utility of dimethylglyoxime in coordination chemistry stems from its specific structural and electronic properties, which dictate how it interacts with metal centers.

Dimethylglyoxime (dmgH₂) is classified as a bidentate ligand, meaning it possesses two donor atoms that can simultaneously bind to a single central metal ion. vedantu.comlscollege.ac.ininfinitylearn.com The donor sites are the two nitrogen atoms of the oxime functional groups (-NOH). vedantu.comvedantu.com This dual-point attachment allows the ligand to form a stable, five-membered ring structure with the metal ion, a phenomenon known as chelation. vedantu.comvedantu.com

The formation of these chelate rings results in a complex that is significantly more stable than one formed with comparable monodentate ligands, an observation referred to as the chelate effect. vedantu.com In many of its complexes, such as with Ni(II), two dimethylglyoximato (dmgH⁻) ligands coordinate to the metal. The resulting structure is further stabilized by strong intramolecular hydrogen bonds between the oxygen atom of one ligand and the hydroxyl hydrogen of the other. vedantu.comvedantu.comquora.com This combination of chelation and hydrogen bonding imparts exceptional stability to the resulting metal complexes. vedantu.com

The oxime group (>C=N-OH) exhibits amphoteric properties, possessing both a mildly acidic hydroxyl group and a slightly basic nitrogen atom. derpharmachemica.com This characteristic is crucial to its function as a ligand. In its neutral form, it is denoted as dmgH₂. vedantu.compw.live However, it can be deprotonated, typically in a basic medium, to form the dimethylglyoximato monoanion (dmgH⁻), which carries a -1 charge. vedantu.compw.livebyjus.com

It is this anionic form, dmgH⁻, that most commonly acts as the chelating agent in coordination complexes. byjus.combris.ac.uk The ability to deprotonate allows for the formation of neutral complexes with divalent metal ions, such as the well-known [Ni(dmgH)₂], which contributes to their low solubility in water. lscollege.ac.in

Synthesis and Characterization of Metal-Dimethylglyoxime Complexes

Dimethylglyoxime reacts with a wide array of transition metals to form complexes with diverse structures and properties. These complexes can be synthesized under various conditions, often leading to mononuclear, polynuclear, or mixed-ligand species.

The most common and widely studied dimethylglyoxime complexes are mononuclear, containing a single metal center. The classic example is nickel(II) bis(dimethylglyoximate), [Ni(dmgH)₂], where the nickel ion is coordinated by two dmgH⁻ ligands in a square planar geometry. quora.comwikipedia.org

However, dimethylglyoxime and its anions can also act as bridging ligands, connecting multiple metal centers to form polynuclear complexes. Copper, in particular, is known to form a variety of such structures. Dinuclear, trinuclear, and even tetranuclear copper complexes have been synthesized and characterized. researchgate.netpsu.eduresearchgate.netacs.org In some of these structures, the oximate group bridges two copper atoms through its nitrogen and oxygen atoms, or solely through the oxygen atom. researchgate.netpsu.edu The solid-state structure of [Ni(dmgH)₂] can also be described as forming infinite chains with notable Ni-Ni distances. researchgate.net

Beyond the simple binary complexes, dimethylglyoxime readily participates in the formation of mixed-ligand complexes. In these compounds, the metal ion is coordinated not only to dimethylglyoximato ligands but also to other neutral or anionic ligands.

A prominent class of these are the cobaloximes, which are cobalt(III) complexes containing two equatorial dmgH⁻ ligands. The two axial positions are occupied by other ligands, leading to general formulas like [Co(dmgH)₂(A)(X)], where 'A' can be a neutral Lewis base such as pyridine (B92270) or an amino acid, and 'X' is a monoanion like a halide or thiocyanate. bris.ac.ukresearchgate.nettandfonline.com Similar mixed-ligand complexes have been prepared with other metals, such as zinc, forming species with the general formula [M(A)₂(B)(C)], where A is dimethylglyoxime, and B and C are other ligands like azide (B81097) and acetate. derpharmachemica.comresearchgate.net These complexes often exhibit pseudo-octahedral geometry. researchgate.net

Dimethylglyoxime's versatility as a ligand is demonstrated by its ability to form stable complexes with a broad range of transition metals.

Nickel (Ni): The reaction between Ni(II) ions and dimethylglyoxime in a neutral or ammoniacal solution produces a characteristic bright raspberry or cherry-red precipitate of [Ni(dmgH)₂]. vedantu.comwikipedia.org This reaction is highly sensitive and specific, forming the basis for the gravimetric analysis of nickel. vedantu.comlscollege.ac.in The complex features a square planar geometry stabilized by strong intramolecular hydrogen bonds, which renders it insoluble. vedantu.comquora.comwikipedia.org

Palladium (Pd): Palladium(II) reacts with dimethylglyoxime to form a yellow precipitate of [Pd(dmgH)₂]. vedantu.compw.livewikipedia.org A key difference from nickel is that palladium can be quantitatively precipitated from dilute mineral acid solutions. scispace.com This difference in reactivity allows for the analytical separation of palladium from nickel. scispace.com

Platinum (Pt): Platinum(II) also forms square planar complexes with dimethylglyoxime, analogous to those of nickel and palladium. vedantu.comresearchgate.net Due to the strong ligand field of 5d metals, these complexes exhibit extensive stacking with relatively short metal-metal interactions. researchgate.net

Cobalt (Co): Cobalt complexes with dimethylglyoxime, known as cobaloximes , are of significant interest as structural and functional models for Vitamin B₁₂. pitt.eduresearchgate.netwikipedia.org These are typically stable, pseudo-octahedral Co(III) complexes with the formula [Co(dmgH)₂(L)X], where L and X are various axial ligands. bris.ac.uktandfonline.comwikipedia.org The synthesis usually involves the preparation of a Co(II) precursor which is then oxidized in the presence of the ligands. bris.ac.ukwikipedia.org

Copper (Cu): Copper(II) forms a range of complexes with dimethylglyoxime, often with varied stoichiometry and nuclearity. researchgate.netacs.org Unlike the typical square planar Ni(II) complex, copper(II) can adopt distorted square-pyramidal geometries. researchgate.net Dinuclear and polynuclear copper complexes are common, where the oxime group can act as a bridge between copper centers, leading to interesting magnetic properties such as strong antiferromagnetic coupling. researchgate.netpsu.edu

Iron (Fe): Iron(II) reacts with dimethylglyoxime in the presence of a base (like pyridine or ammonia) to form further complexes with the general formula [Fe(dmg)₂(Base)₂]. chemicalbook.comrsc.orgacs.org These compounds have been studied as models for iron porphyrin complexes due to similarities in their stability and spectroscopic properties. rsc.org

Zinc (Zn): Zinc(II) forms stable complexes with dimethylglyoxime, often in mixed-ligand systems. derpharmachemica.com For example, complexes with the general formula [Zn(A)₂(B)(C)] (where A=dimethylglyoxime, B=pseudohalide, C=acetate) have been synthesized. derpharmachemica.comresearchgate.net In these compounds, the zinc atom is typically six-coordinated in an octahedral geometry, with the dimethylglyoxime coordinating through both nitrogen and oxygen atoms of the oxime groups. derpharmachemica.comresearchgate.net

Table 1: Properties of Dimethylglyoxime

Property Value
Chemical Formula C₄H₈N₂O₂
Molar Mass 116.12 g/mol pw.live
Appearance White powder vedantu.compw.live
Melting Point 238-241 °C vedantu.compw.live
Solubility Insoluble in water; Soluble in alcohol, ether, pyridine, acetone (B3395972), and sodium hydroxide (B78521) solution. vedantu.compw.live

Table 2: Selected Metal-Dimethylglyoxime Complexes

Metal Ion Complex Formula Color Geometry
Nickel(II) [Ni(dmgH)₂] Bright Red vedantu.comwikipedia.org Square Planar vedantu.comwikipedia.org
Palladium(II) [Pd(dmgH)₂] Yellow pw.live Square Planar scispace.com
Iron(II) [Fe(dmg)₂(py)₂] Red Octahedral acs.org
Cobalt(III) [CoCl(dmgH)₂(py)] Yellow-Brown wikipedia.org Octahedral wikipedia.org
Copper(II) [Cu₂(Hdmg)₄] - Distorted Square-Pyramidal researchgate.net
Zinc(II) [Zn(dmg)₂(N₃)(CH₃COO)] - Octahedral derpharmachemica.comresearchgate.net

Structural Elucidation of Dimethylglyoxime Complexes

The determination of the precise three-dimensional arrangement of atoms in metal-dimethylglyoxime complexes is fundamental to understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic methods provides a comprehensive picture of their structure, from the solid-state packing to the behavior in solution.

Single-Crystal X-ray Diffraction Studies

For the classic square planar d⁸ metal complexes, such as bis(dimethylglyoximato)nickel(II), [Ni(dmgH)₂], SC-XRD confirms that two dimethylglyoximato ligands coordinate to the central metal ion in a trans configuration. The resulting molecules are virtually planar. A key feature revealed by these studies is the formation of extensive stacks in the solid state, with relatively short metal-metal distances. researchgate.net For instance, in [Ni(dmgH)₂], the Ni-Ni distance is approximately 3.24-3.255 Å at ambient pressure. researchgate.netresearchgate.netresearchgate.net This stacking is facilitated by the planar nature of the complexes and the size of the metal's frontier d orbitals. researchgate.net

The crystal structure of these complexes is often orthorhombic. researchgate.netresearchgate.net SC-XRD has been crucial in identifying the detailed geometry, including the presence of strong intramolecular hydrogen bonds between the oxime groups of the two ligands, which contribute to the planarity and stability of the complex.

Table 1: Selected Crystallographic Data for Metal-Dimethylglyoxime Complexes at Ambient Pressure
CompoundCrystal SystemMetal-Metal Distance (Å)Reference
[Ni(dmgH)₂]Orthorhombic~3.255 researchgate.net
[Pd(dmgH)₂]Orthorhombic~3.255 researchgate.net

Spectroscopic Characterization (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are vital for confirming the coordination of the ligand to the metal and for probing the structural and electronic properties of the complexes, both in the solid state and in solution.

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the coordination mode of the dimethylglyoxime ligand. Upon complexation, characteristic shifts in the vibrational frequencies of key functional groups are observed.

C=N Stretching: The ν(C=N) stretching vibration, found around 1447-1450 cm⁻¹ in the free ligand, typically shifts upon coordination. iaset.usrsc.org In some complexes, like [Ni(dmg)₂(N₃)₂], this band shifts to a slightly lower wavenumber (1444 cm⁻¹), suggesting coordination through the nitrogen atom of the oxime. iaset.us In other reported Ni-DMG complexes, a blue shift to 1573 cm⁻¹ has been noted, attributed to the electron-withdrawing effect of the metal ion. rsc.org

N-O Stretching: The N-O stretching vibration is also sensitive to coordination. In the free ligand, bands around 908 cm⁻¹ and 983 cm⁻¹ are assigned to N-O vibrations. rsc.org In the Ni-DMG complex, these bands shift to higher frequencies, appearing around 1102 cm⁻¹ and 1240 cm⁻¹. rsc.org Another study identifies the N-O stretch in complexes at approximately 1020 cm⁻¹ and 1145 cm⁻¹. iaset.us

Metal-Nitrogen Stretching: The formation of a coordinate bond between the metal and the nitrogen atoms of the oxime gives rise to new bands in the far-IR region. For example, a strong absorption around 513 cm⁻¹ in a cobalt complex is assigned to the ν(Co-N) vibration, which is absent in the spectrum of the free ligand. iaset.us

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides insights into the electronic transitions within the complexes. The spectra of metal-dimethylglyoxime complexes are characterized by absorptions arising from ligand-centered transitions and metal-to-ligand charge transfer (MLCT) events. semanticscholar.org For monomolecular species of [M(Hdmg)₂] (M = Ni, Pd, Pt) in solution, calculations predict three main absorptions in the 180 to 350 nm range, which are assigned to ligand-centered π-π* transitions, some with MLCT character. semanticscholar.org The notorious d-p transitions that cause the distinct colors of these compounds in the solid state are associated with the stacked oligomeric structures. semanticscholar.org For the platinum complex, the long-wavelength absorption is significantly red-shifted to a maximum of 350 nm compared to the nickel (310 nm) and palladium (312 nm) analogues. semanticscholar.org In some cases, an intense peak observed around 574 nm for [Ni(DMG)₂] is attributed to MLCT transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR spectroscopy helps to confirm the formation of complexes in solution. For a [Ni(DMG)₂] complex dissolved in dimethyl sulfoxide (B87167) (DMSO), characteristic peaks for the methyl and hydroxyl protons are observed. rsc.org The peak for the methyl protons in Ni-DMG appears at 1.94 ppm, while a peak at 3.33 ppm is assigned to the hydroxyl protons, confirming the complex's formation and providing information about its solution-state structure. rsc.org

Table 2: Characteristic Spectroscopic Data for [Ni(dmgH)₂]
TechniqueFeatureWavenumber (cm⁻¹) / Wavelength (nm) / Chemical Shift (ppm)Reference
IRν(C=N) Stretch1573 rsc.org
IRν(N-O) Stretch1240, 1102 rsc.org
UV-Visπ-π* / MLCT310 semanticscholar.org
UV-VisMLCT574 researchgate.net
¹H-NMR-CH₃ protons1.94 rsc.org
¹H-NMR-OH protons3.33 rsc.org

Influence of High Pressure on Structural Properties

Applying high pressure to metal-dimethylglyoxime complexes can induce significant and often anisotropic changes in their crystal structures. High-pressure single-crystal X-ray diffraction studies, particularly on [Ni(dmgH)₂], have revealed detailed insights into these structural modifications.

When subjected to pressures up to 5.1 GPa, [Ni(dmgH)₂] exhibits a significant average compression of about 4% per GPa. acs.orged.ac.uk The compression is highly anisotropic, with the most substantial change occurring in the direction perpendicular to the planar layers of the complex molecules. researchgate.netacs.orged.ac.uk This corresponds to a decrease in the shortest contacts between the nickel cations in the stacked structure. acs.orged.ac.uk For example, the Ni–Ni distance along the c-axis decreases abruptly from 3.255 Å at ambient pressure to 2.82 Å at 7.4 GPa. researchgate.net In contrast, the compression within the molecular layers is less pronounced. researchgate.netacs.orged.ac.uk

These structural changes are continuous and monotonic up to 5.1 GPa, but a reversible phase transition is reported to occur at 7.4 GPa. researchgate.net The pressure-induced shortening of the metal-metal distance is directly linked to changes in the material's physical properties, such as the observed color change (piezochromism) around 2.0 GPa. researchgate.net The bulk modulus, which measures a substance's resistance to compression, was estimated to be 8.0 GPa for [Ni(dmgH)₂] and 10 GPa for [Pt(dmgH)₂]. researchgate.net

Investigations of Intermolecular and Intramolecular Interactions

The structure and stability of dimethylglyoxime complexes are heavily influenced by both intramolecular and intermolecular forces.

Intramolecular Interactions The most significant intramolecular interaction in square planar [M(dmgH)₂] complexes is the strong O–H···O hydrogen bond that links the two glyoxime (B48743) ligands. acs.orged.ac.uk This short hydrogen bond is crucial for enforcing the planarity of the complex. DFT calculations have shown that this hydrogen bond is asymmetric and features a flat, single-well proton potential, which allows for large-amplitude proton oscillations. acs.orged.ac.uk Studies under high pressure indicate that the motion of this proton is coupled to the dynamics of the adjacent methyl groups, leading to an increased asymmetry of the hydrogen bond at higher pressures. acs.orged.ac.uk Theoretical studies also suggest that this strong hydrogen bond only exists in the presence of the metal cation. researchgate.net

Intermolecular Interactions In the solid state, the dominant intermolecular interactions are the metal-metal interactions and van der Waals forces that lead to the stacking of planar complex units. researchgate.net The Ni-Ni interactions in [Ni(dmgH)₂] are thought to be the primary reason for the structure's high compressibility along the stacking axis. researchgate.net However, DFT calculations on a dimeric unit, [Ni(dmgH)₂]₂, revealed a significant cohesive energy of over 20 kcal mol⁻¹. researchgate.net A similar cohesive energy was calculated for the hypothetical zinc analogue, which, lacking d-electrons for metal-metal bonding, suggests that the interaction is not a true Ni-Ni bond. researchgate.net An energy decomposition analysis indicates that the cohesive energy is primarily governed by electrostatic and dispersion forces, with orbital interactions playing a lesser role. researchgate.net

Electronic and Spectroscopic Properties of Metal-Dimethylglyoxime Complexes

The electronic structure of metal-dimethylglyoxime complexes dictates their spectroscopic and reactive properties. Theoretical methods, such as Density Functional Theory (DFT), have become indispensable for analyzing their electronic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of these complexes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the complex's stability and the energy of its lowest electronic transitions. youtube.com

DFT calculations on [M(Hdmg)₂] (M = Ni, Pd, Pt) have been used to explore their electronic properties. semanticscholar.org The results show that the calculated UV-Vis spectra, which are related to the electronic transitions between orbitals, are dominated by ligand-centered π-π* transitions, often with some metal(d) to ligand(π*) charge transfer (MLCT) character. semanticscholar.org

Redox Behavior and Electrochemistry of Complexes

The redox behavior of dimethylglyoxime complexes is a subject of extensive study, particularly for nickel, cobalt, and copper. These investigations are crucial for applications in electrocatalysis and analytical chemistry.

However, other research suggests a more complex mechanism. Using reductive coulometric stripping potentiometry, the reduction of [Ni(dmgH)₂] adsorbed on a mercury film electrode has been described as a 10-electron process. nih.gov This exhaustive reduction involves both the Ni(II) ion and the dimethylglyoxime ligands. nih.gov

In the context of electrocatalysis, the Ni(II)/Ni(III) redox couple is pivotal. Nickel-dimethylglyoxime complex modified electrodes exhibit strong catalytic activity towards the electro-oxidation of alcohols like methanol and ethanol. researchgate.net The process is believed to involve the conversion of Ni(II)(dmgH)₂ to a Ni(III) species, which then acts as the catalytic oxidant. researchgate.net

Cobalt Complexes: Cobalt-dimethylglyoxime complexes, or cobaloximes, also display rich electrochemical behavior. Cyclic voltammetry studies of complexes like [Co(dmgH)₂(H₂O)₂] reveal distinct redox transitions corresponding to Co(III)/Co(II) and Co(II)/Co(I). researchgate.net The reduced Co(I) species is of particular interest as it can interact with carbon dioxide, suggesting potential applications in CO₂ electrocatalytic reduction. researchgate.net

Similar to the nickel analogue, the electrochemical stripping reduction of the cobalt(II) dimethylglyoximate complex is proposed to be a 10-electron process, where both the central metal ion and the ligands are reduced. nih.govnih.gov Detailed electrochemical and spectroscopic studies support a mechanism where the adsorbed [Co(II)(dmgH)₂] complex undergoes a 10-electron, 10-proton reduction to form a cobalt amalgam and 2,3-bis(hydroxylamino)butane. nih.gov

Copper Complexes: The redox chemistry of copper-dimethylglyoxime complexes is linked to their catalytic capabilities. A copper electrode modified with a copper-dimethylglyoxime complex demonstrates catalytic activity for the oxidation of cyclohexanol (B46403) in an alkaline solution. koreascience.kr This catalytic behavior is mediated by a Cu(III) species formed on the electrode. koreascience.kr The ability of copper complexes to undergo the Cu(II) to Cu(I) redox transition is a critical factor in their chemical reactivity. mdpi.com

Table 1: Summary of Redox Processes in Metal-Dimethylglyoxime Complexes

Metal IonComplex TypeProposed Redox Transition(s)Number of ElectronsKey Finding/ApplicationReference
Nickel(II)[Ni(dmgH)₂]Ni(II) → Ni(I) → Ni(0)2Formation of metal amalgam on mercury electrode. pku.edu.cnpku.edu.cn
Nickel(II)[Ni(dmgH)₂]Exhaustive reduction of metal and ligand10Used for trace analytical determination of nickel. nih.govnih.gov
Nickel(II)[Ni(dmgH)₂]Ni(II) ↔ Ni(III)1Electrocatalytic oxidation of alcohols. researchgate.net
Cobalt(II/III)[Co(dmgH)₂(H₂O)₂]Co(III) → Co(II); Co(II) → Co(I)1 per stepReduced complex interacts with CO₂. researchgate.net
Cobalt(II)[Co(dmgH)₂]Exhaustive reduction of metal and ligand10Mechanism involves reduction of adsorbed complex. nih.govnih.gov
Copper(II)Cu-dimethylglyoximeCu(II) ↔ Cu(III)1Electrocatalytic oxidation of cyclohexanol. koreascience.kr

Magnetic Properties and Spin Interactions

The magnetic properties of dimethylglyoxime complexes are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.orglibretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, whereas those with all paired electrons are diamagnetic and are slightly repelled by it. libretexts.org

Nickel(II) Dimethylglyoxime: The nickel(II) ion has a d⁸ electron configuration. In the square-planar geometry enforced by the two dimethylglyoximate ligands, it adopts a low-spin state. This results in all eight d-electrons being paired. Consequently, the [Ni(dmgH)₂] complex is diamagnetic. libretexts.org While the solid-state structure features stacked molecules with relatively short Ni-Ni distances, this is not due to a metal-metal bond but rather to π-π and aromatic interactions between the ligand frameworks. nih.govresearchgate.net

Iron(II) Dimethylglyoxime: For iron(II) complexes (d⁶ configuration), the spin state is highly dependent on the ligand field. nih.gov Iron(II) compounds can exist in a high-spin state (S=2, paramagnetic) or a low-spin state (S=0, diamagnetic). mdpi.com The transition between these states, known as spin crossover, can be induced by changes in temperature or pressure. nih.gov While not specifically detailed for the dimethylglyoxime complex in the provided results, the principles of spin crossover are fundamental to understanding the potential magnetic behavior of [Fe(dmgH)₂].

Copper(II) Dimethylglyoxime: The copper(II) ion has a d⁹ electron configuration, which guarantees the presence of one unpaired electron. Therefore, copper(II) dimethylglyoxime complexes are paramagnetic. reddit.com Theoretical studies on the dimeric form, [Cu(dmgH)₂]₂, predict a modest ferromagnetic coupling between the two spin-½ Cu²⁺ centers. researchgate.netnih.gov This indicates that the spins of the unpaired electrons on the adjacent copper ions tend to align parallel to each other. Experimental evidence for ferromagnetic behavior has also been observed in a heterotrinuclear complex, [Cu₂Zn(Hdmg)₂(dmg)₂(H₂O)], where the magnetic susceptibility increases as the temperature is lowered. acs.org

Mixed-Valent Iron Dimers: In more complex systems, such as mixed-valent Fe(II)-Fe(III) dimers, the magnetic interactions are governed by a balance between Heisenberg exchange (J) and Heisenberg double-exchange (B). nih.gov For related iron-sulfur clusters, this can lead to ground spin states ranging from S = 1/2 (antiferromagnetic coupling) to S = 9/2 (ferromagnetic coupling), and even to elusive intermediate spin states such as S = 3/2. nih.gov

Table 2: Magnetic Properties of Metal-Dimethylglyoxime Complexes

Metal Iond-Electron CountTypical Spin StateUnpaired ElectronsMagnetic PropertyReference
Nickel(II)d⁸Low-spin (square planar)0Diamagnetic libretexts.org
Iron(II)d⁶High-spin or Low-spin4 or 0Paramagnetic or Diamagnetic (Spin Crossover) nih.gov
Copper(II)d⁹N/A1Paramagnetic reddit.com
Copper(II) Dimerd⁹N/A1 per CuFerromagnetic coupling researchgate.netnih.gov

Solvent Effects on Coordination and Spectroscopy

The solvent environment can significantly influence the stability, structure, and spectroscopic properties of dimethylglyoxime complexes. These effects arise from direct coordination of solvent molecules to the metal center or from interactions with the ligands.

Research comparing copper and nickel dimethylglyoxime complexes reveals marked differences in their response to solvent changes. The ultraviolet and visible spectra of copper dimethylglyoxime show significant shifts in the metal-to-ligand charge transfer bands when the solvent is varied. nih.gov In contrast, the spectra for nickel dimethylglyoxime remain largely unchanged. nih.gov This observation is attributed to the greater tendency of the copper complex to coordinate with solvent molecules, which alters the nature of the Cu-N bonds. nih.gov This difference in solvent interaction also explains the higher solubility of copper dimethylglyoxime compared to its nickel counterpart in polar solvents. nih.gov

The stability of metal complexes is often affected by the addition of organic co-solvents to aqueous solutions. For instance, the stability of nickel(II) complexes with glycylglycine (B550881) increases with the addition of acetone or ethanol. researchgate.net This trend is generally explained by the weakening of ligand solvation in the mixed solvent, which favors complex formation. researchgate.net In the case of dimethylglyoxime complexes, theoretical calculations of potential energy curves suggest that the nature of the intramolecular hydrogen bonds can differ between the solid state (asymmetric) and in solution (symmetric), highlighting the solvent's role in modulating fine structural details. nih.gov

Computational studies often employ a specific solvent environment, like dimethyl sulfoxide (DMSO), to model the properties of these complexes. semanticscholar.org Comparisons between calculations performed in the gas phase versus a solvent phase show differences in the resulting bond lengths and angles, underscoring the importance of accounting for solvent effects in theoretical models. semanticscholar.org Furthermore, the use of space-demanding solvents, such as N,N′-dimethylpropyleneurea, can sterically hinder ligand binding and lead to changes in the coordination number and symmetry of the metal ion. nih.gov

Table 3: Influence of Solvent on Dimethylglyoxime Complex Properties

ComplexSolvent SystemObserved EffectUnderlying CauseReference
Copper(II) dimethylglyoximeVarious polar solventsSignificant shifts in UV-Vis spectra.Coordination of solvent molecules to the Cu center. nih.gov
Nickel(II) dimethylglyoximeVarious polar solventsNo significant shifts in UV-Vis spectra.Insignificant variation in Ni-N bonds; less interaction with solvent. nih.gov
Nickel(II) glycylglycinate (analogue system)Water-acetone, Water-ethanolIncreased complex stability with added organic solvent.Weakening of ligand solvation (destabilization). researchgate.net
M(dmgH)₂ (M=Ni, Cu)Solution vs. Solid-State (Theoretical)Change in symmetry of intramolecular H-bonds.Environmental effect on the potential energy surface of the proton. nih.gov
General Metal ComplexesSpace-demanding solvents (e.g., dmpu)Decrease in coordination number and symmetry.Steric hindrance from bulky solvent molecules. nih.gov

Supramolecular Assembly and Self-Aggregation in Dimethylglyoxime Systems

The planar structure and hydrogen-bonding capabilities of metal-dimethylglyoxime complexes facilitate their organization into larger supramolecular assemblies. These non-covalent interactions are fundamental to the properties of these materials in the solid state.

A defining characteristic of [M(dmgH)₂] complexes is the pair of strong, intramolecular O–H···O hydrogen bonds that form between the two glyoximate ligands. semanticscholar.orgnih.gov These hydrogen bonds are crucial for enforcing the square-planar geometry and are significantly stronger in the presence of the metal ion than they would be in the free ligand. researchgate.net DFT calculations have confirmed the asymmetric character of these O–H···O bonds in the monomolecular state. semanticscholar.org

In the solid state, these planar monomeric units tend to self-aggregate, forming stacks with direct metal-over-metal interactions. semanticscholar.org This stacking is a prominent feature for Ni(II), Pd(II), and Pt(II) complexes. The interaction energy holding these stacks together is significant; for the [Ni(dmgH)₂]₂ dimer, the cohesive energy is over 20 kcal mol⁻¹. researchgate.net This stability is not attributed to a direct metal-metal bond but rather to a combination of electrostatic effects, dispersion forces, and π-π interactions between the aromatic-like chelate rings of the ligand frameworks. researchgate.net These stacking interactions are responsible for properties observed in the solid state, such as color, which are distinct from those of the isolated molecules in solution. semanticscholar.org

Beyond intramolecular hydrogen bonds and stacking, intermolecular hydrogen bonds can further direct the crystal packing. For example, in a dichlorido(dimethylglyoxime)(dimethylglyoximato)cobalt(III) complex, intermolecular O–H···O and C–H···Cl hydrogen bonds link individual molecules into chains, which are then cross-linked to build the three-dimensional structure. nih.gov

The principles of supramolecular assembly also extend to creating more complex, discrete polynuclear structures. A dinuclear copper(II) dimethylglyoxime complex, [Cu₂(H₂dmg)(Hdmg)(dmg)]⁺, has been synthesized where the two copper centers exhibit cooperative effects, leading to reactivity not observed in the corresponding mononuclear complex. nih.gov

Table 4: Supramolecular Interactions in Dimethylglyoxime Systems

Interaction TypeDescriptionResulting StructureConsequenceReference
Intramolecular H-BondStrong O–H···O bonds between the two dmgH⁻ ligands.Stabilized square-planar monomer.Essential for the stability of the core complex. semanticscholar.orgnih.gov
π-π Stacking / Dispersion ForcesInteraction between the planar, aromatic-like ligand frameworks of adjacent molecules.Metal-over-metal stacked aggregates or dimers.High cohesive energy in the solid state; altered electronic properties (e.g., color). researchgate.netsemanticscholar.org
Intermolecular H-BondBonds (e.g., C–H···Cl, O–H···O) between separate complex molecules.Chains and cross-linked networks.Stabilization of the overall crystal lattice. nih.gov
Cooperative Metal-Ligand BridgingMultiple metal centers bound by glyoxime ligands.Discrete polynuclear complexes (e.g., dinuclear Cu complex).Emergent reactivity due to cooperative effects between metal centers. nih.gov

Quantum Mechanical Approaches

Quantum mechanical methods are fundamental to the computational study of chemical systems. These approaches solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. For a molecule like dimethylglyoxime, these methods can elucidate its conformational preferences, reactivity, and the nature of its interactions with metal ions.

Density Functional Theory (DFT) has become a primary method for investigating the properties of dimethylglyoxime and its coordination compounds. orientjchem.org This approach is favored for its balance of accuracy and computational efficiency, making it suitable for the relatively large systems of transition metal complexes. orientjchem.org

Researchers have employed various functionals and basis sets to model these molecules. Studies on Ni(II), Pd(II), and Pt(II) complexes, for instance, have utilized the M06-2X functional with LANL2DZ and def2TZVP basis sets to study structural and spectral properties in a dimethyl sulfoxide (DMSO) solvent model. mdpi.com Other investigations have used the B3LYP functional with a 6-31G* basis set to explore the conformational landscape of the free dimethylglyoxime molecule. researchgate.net For complexes involving Ni(II) and Cu(II), range-separated hybrid functionals augmented with dispersion corrections have been applied to provide a detailed analysis of structural, electronic, and spectral properties. researchgate.net These calculations have been instrumental in understanding the geometries, frontier molecular orbitals, and infrared (IR) and UV-vis spectra of these compounds. mdpi.com The choice of functional and basis set, such as the use of split-valence basis sets over single-type basis sets, has been shown to improve the accuracy of the calculated data when compared to experimental values. mdpi.com

Table 1: Selected DFT Studies on Dimethylglyoxime and its Complexes This table is interactive. Click on headers to sort.

Complex Studied Functional Basis Set(s) Key Properties Investigated
[M(Hdmg)₂] (M = Ni, Pd, Pt) M06-2X LANL2DZ (for metals), def2TZVP (for C, H, N, O) Molecular geometry, IR and UV-vis spectra, frontier orbitals. mdpi.com
Dimethylglyoxime (dmgH₂) B3LYP 6-31G* Conformational analysis, vibrational spectra. researchgate.net
[M(DMG)₂] (M = Ni²⁺, Cu²⁺) Range-separated hybrid functional Not specified Structural, electronic, and spectral (IR, UV-vis) properties. researchgate.net
Ni(dmg)₂ M06-2X LanL2DZ, 6-31+G(2d,p) Cohesive energy of dimeric units, pressure effects on structure. researchgate.netresearchgate.net

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT, enabling the study of larger molecular systems. furman.edu These methods are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and use parameters derived from experimental data to simplify calculations. wikipedia.org The PM3 method uses the same formalism as the AM1 method but differs in its parameterization, where values are treated as optimizable. wikipedia.org

PM3 has been successfully applied to model the geometries, thermodynamic parameters, and vibrational frequencies of metal complexes. researchgate.net For example, it was used to investigate a novel copper(II) complex, and the calculated bond distances and angles were found to be in good agreement with experimental X-ray diffraction data. researchgate.net While powerful for geometry prediction, PM3 has noted limitations; for instance, it can underestimate hydrogen bond lengths by 0.1-0.2 Å and their energies by approximately 1-2 kcal/mol. furman.edu Despite this, its ability to model intermolecular hydrogen bonding makes it a valuable tool for initial structural assessments and for studying large biological or chemical systems where higher-level calculations would be prohibitive. furman.edu

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For dimethylglyoxime, these studies are crucial for understanding its three-dimensional structure and dynamic properties.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. gatech.edu For dimethylglyoxime, DFT calculations have been used to elucidate its conformational space. researchgate.net These studies revealed that the anti/trans conformer is the global energy minimum, even though several syn conformers could potentially be stabilized by intramolecular hydrogen bonding. researchgate.net The stability of the anti/trans form is determined by a combination of steric and conjugation effects. researchgate.net

In its metal complexes, such as those with Ni(II), Pd(II), and Pt(II), geometry optimizations have confirmed that the molecules are completely planar. mdpi.com These calculations also established the asymmetric nature of the two intramolecular O–H⋯O hydrogen bonds that connect the two dimethylglyoximato ligands. mdpi.com For certain nickel complexes, optimization calculations have predicted geometries such as a slightly deformed square pyramid or a distorted octahedron, depending on the coordination environment. epstem.net Furthermore, studies combining DFT with high-pressure X-ray diffraction have investigated geometric changes under pressure, revealing that the structure and dynamics of the O–H⋯O hydrogen bond are affected by compression. researchgate.net

Theoretical calculations are highly effective in predicting and interpreting vibrational and electronic spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra of dimethylglyoxime complexes. mdpi.com

For [M(Hdmg)₂] (M = Ni, Pd, Pt) complexes, TD-DFT calculations revealed three main absorption bands in the UV-vis spectrum between 180 and 350 nm. mdpi.comsemanticscholar.org These bands, which are red-shifted in the order Ni < Pd < Pt, were assigned primarily to ligand-centered π-π* transitions, with some contribution from metal(d) to ligand(π*) charge transfer (MLCT). mdpi.comsemanticscholar.org The well-known d-p transitions that give these compounds their characteristic colors in the solid state are reportedly negligible in monomolecular models, suggesting that spectroscopic observations in solution may be due to oligomeric species. mdpi.comsemanticscholar.org

Vibrational spectra have been analyzed using scaled quantum mechanical (SQM) force fields based on DFT calculations. researchgate.netresearchgate.net This approach has enabled a complete assignment of the vibrational spectra of both the free ligand and its complexes. researchgate.net For bis(dimethylglyoximato)nickel(II), a detailed analysis at the B3LYP/6-311+(+)G** level helped to identify and assign 45 fundamental vibrations. researchgate.net Calculations have also been used to compare the vibrational frequencies in different metal complexes. For example, the O-H symmetric and asymmetric stretching modes in [Ni(Hdmg)₂] are calculated at significantly lower wavenumbers (2174 and 2240 cm⁻¹) compared to the palladium (2939 and 2964 cm⁻¹) and platinum (2857 and 2934 cm⁻¹) analogues, reflecting a stronger hydrogen bond in the nickel complex. semanticscholar.org

Table 2: Selected Calculated Vibrational Frequencies for Dimethylglyoxime and its Ni(II) Complex This table is interactive. Click on headers to sort.

Vibrational Mode System Calculated Frequency (cm⁻¹) Method
O-H Asymmetric Stretch [Ni(Hdmg)₂] 2240 M06-2X/def2TZVP/LANL2DZ
O-H Symmetric Stretch [Ni(Hdmg)₂] 2174 M06-2X/def2TZVP/LANL2DZ
O-H Bend [Ni(Hdmg)₂] 1810 M06-2X/def2TZVP/LANL2DZ
C=N Stretch Ni(dmg)₂ ~1650-1700 B3LYP/6-311+(+)G**
N-O Stretch Ni(dmg)₂ ~1240 B3LYP/6-311+(+)G**

Table 3: Calculated Electronic Absorption Maxima for [M(Hdmg)₂] Complexes in DMSO This table is interactive. Click on headers to sort.

Complex Calculated λ_max (nm) Assignment
[Ni(Hdmg)₂] 283 π-π* (ligand-centered) / MLCT
[Pd(Hdmg)₂] 291 π-π* (ligand-centered) / MLCT

Data sourced from a TD-DFT study using the M06-2X functional. semanticscholar.org

Advanced Electronic Structure Analyses

To gain deeper insight into bonding and charge distribution, advanced electronic structure analysis methods are often applied to the results of quantum mechanical calculations. These include Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses.

NBO analysis is a tool used to study charge transfer, conjugative interactions, and the nature of chemical bonds by transforming the calculated molecular orbitals into localized orbitals that align with Lewis structures. orientjchem.org In studies of dimethylglyoximato-nickel complexes, NBO analysis has been used to evaluate the atomic charges and perform population analysis. epstem.net This provides a quantitative picture of the electron distribution and the donor-acceptor interactions between the metal center and the dimethylglyoxime ligands.

The Atoms in Molecules (AIM) theory, developed by Bader, allows for the analysis of chemical properties based on the topology of the electron density. orientjchem.org This method can be used to identify and characterize chemical bonds, particularly non-covalent interactions like hydrogen bonds. orientjchem.org For instance, AIM has been used to calculate the strength of intermolecular hydrogen bonds, providing a quantitative measure of their energy. orientjchem.org In the context of dimethylglyoxime complexes, such analysis can precisely define the strength and nature of the crucial intramolecular O-H···O hydrogen bonds that stabilize the square planar geometry. researchgate.net

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of complexes between dimethylglyoxime (dmgH₂) and metal ions is governed by both thermodynamic and kinetic factors. Dimethylglyoxime is well-known for forming thermodynamically stable chelating complexes with divalent transition-metal ions like nickel(II), palladium(II), and copper(II). epstem.netnih.govacs.org

Thermodynamic Stability: The thermodynamic stability of a complex refers to the extent of its formation at equilibrium and is quantified by the stability constant (or formation constant). researchgate.net The high thermodynamic stability of complexes like bis(dimethylglyoximato)nickel(II), [Ni(dmgH)₂], is a key reason for its use in gravimetric analysis. byjus.com

Comparative DFT studies have quantified the stability of these complexes. For instance, the formation of [Ni(dmgH)₂] is found to be more stable than [Cu(dmgH)₂] with respect to the isolated ions (M²⁺ and dmgH⁻), which is attributed to stronger intramolecular hydrogen bonding in the nickel complex. nih.govacs.org However, when considering the reaction from hydrated metal ions, the formation of the copper complex has a larger reaction enthalpy. This is because the starting nickel hexahydrate complex, [Ni(H₂O)₆]²⁺, has a greater binding enthalpy than the corresponding copper complex, [Cu(H₂O)₆]²⁺, making the displacement of water by dimethylglyoxime less favorable for nickel. nih.govacs.org The bonding energy for certain dimethylglyoximato-nickel(III) and -(IV) complexes has been calculated to be very high, indicating the formation of very stable complexes, especially when the metal has a strongly ionic character. epstem.net

Kinetic Aspects: The kinetic stability, or lability, of a complex refers to the speed at which it undergoes ligand exchange reactions. researchgate.net While a complex may be thermodynamically stable, it can be either kinetically inert (slow to react) or labile (quick to react). For example, Cu²⁺ complexes are often kinetically labile. unm.edu In the context of dimethylglyoxime, potential energy curve calculations suggest a lower proton transfer barrier within the hydrogen bonds of [Ni(dmgH)₂] compared to its copper analogue, which is a kinetic parameter related to the stronger H-bonding in the nickel complex. nih.govacs.org

The kinetics of the decomposition of these complexes have also been studied. A thermogravimetric (TG-DSC) analysis of [Ni(dmgH)₂] showed that it begins to decompose around 280 °C, with a sharp exothermic peak at approximately 308.2 °C (at a heating rate of 10 °C·min⁻¹). mdpi.com Such studies provide kinetic parameters for the thermal breakdown of the complex. mdpi.com

The following table presents thermodynamic data for the formation of nickel and copper dimethylglyoxime complexes.

Data sourced from DFT studies. epstem.netnih.govacs.org

Catalytic Applications and Mechanistic Studies Involving Dimethylglyoxime

Dimethylglyoxime (B607122) Complexes as Homogeneous and Heterogeneous Catalysts

Dimethylglyoxime and its derivatives form complexes with metals such as cobalt, nickel, and palladium that function as effective catalysts. wikipedia.orgquora.com These catalytic systems can be broadly categorized as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst exists in a different phase. nih.govnih.gov

Homogeneous Catalysis: Cobalt complexes with diglyoxime ligands, known as cobaloximes, are a prominent class of homogeneous catalysts, particularly for proton reduction to generate hydrogen (H₂). nih.govnih.gov These molecular catalysts operate in solution and their properties can be finely tuned. Another example involves a palladium single-atom catalyst (SAC) where dimethylglyoxime is used as a modifying ligand to enhance the coordination bonds. nih.gov This catalyst demonstrated high, stable activity for the Suzuki-Miyaura reaction in a homogeneous setting. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts involving dimethylglyoxime are often prepared through the pyrolysis of its metal complexes. researchgate.net For instance, clathrates of dimethylglyoxime with metal ions like iron, nickel, copper, and palladium can be pyrolyzed to produce highly efficient nitrogen-doped carbon-supported metal nanoparticles. researchgate.net These materials have shown significant catalytic performance for the oxygen reduction reaction (ORR). researchgate.net Similarly, nickel-dimethylglyoxime complex modified graphite (B72142) electrodes have been developed for the electro-oxidation of small organic molecules like methanol (B129727) and ethanol (B145695). nih.gov A key advantage of heterogeneous catalysts is their ease of separation and potential for recycling. nih.govacs.org

Catalyst TypeCatalyst SystemApplicationKey FindingsReference
HomogeneousCobaloximes (e.g., Co(dmgH)₂(py)Cl)Hydrogen Evolution Reaction (HER)Electrocatalyzes H₂ evolution from triethylammonium (B8662869) chloride in DMF. wikipedia.org
HomogeneousPd Single-Atom Catalyst (Pd-O-DMG structure)Suzuki-Miyaura ReactionDMG enhances Pd-O coordination bonds, leading to unchanged activity after 6 cycles. nih.gov
HeterogeneousNi(II)(DMG)₂ modified graphite electrodeMethanol/Ethanol OxidationShows strong catalytic activity for alcohol electro-oxidation to formate (B1220265)/acetate. nih.gov
HeterogeneousMetal nanoparticles on Nitrogen-doped Carbon (from pyrolysis of DMG clathrates)Oxygen Reduction Reaction (ORR)Pd, Ni, Cu, and Fe nanoparticles derived from DMG complexes are efficient ORR catalysts. researchgate.net

Electrocatalytic Processes

Complexes of dimethylglyoxime are particularly active in electrocatalysis, facilitating key reactions for energy conversion and storage, such as CO₂ reduction and water splitting.

The electrochemical reduction of carbon dioxide is a critical area of research for converting a greenhouse gas into valuable chemical feedstocks. Cobalt-dimethylglyoxime complexes have been studied for this purpose. youtube.com Cyclic voltammetry studies of Co(DMG)₂(H₂O)₂ show redox transitions corresponding to Co(III)/Co(II) and Co(II)/Co(I). youtube.com The reduced form of the complex interacts with CO₂ to form a stable compound, which is believed to be an intermediate in the electrocatalytic reduction of CO₂ to carbon monoxide (CO). youtube.com The process is thought to proceed via a two-electron reduction to generate an active Co(0) species, which then coordinates with CO₂ to form a metallocarboxylate intermediate, [Co(II)(L)–CO₂²⁻]⁰, a crucial step in the catalytic cycle.

Cobaloximes, which are cobalt complexes with glyoxime (B48743) ligands like dimethylglyoxime, are well-established molecular catalysts for the hydrogen evolution reaction (HER). nih.govnih.gov They are considered promising alternatives to expensive platinum catalysts. nih.gov The catalytic cycle is initiated by the reduction of the Co(II) complex to a highly reactive Co(I) species. nih.govnih.gov This Co(I) intermediate reacts with a proton source (H⁺) to form a key Co(III)-hydride (Co(III)-H) intermediate. nih.govnih.gov The release of H₂ can then proceed through two primary mechanistic pathways: a homolytic (or bimetallic) route where two Co(III)-H molecules react with each other, or a heterolytic (or monometallic) route involving the protonation of the Co(III)-H species. nih.govnih.gov Thermodynamic analyses suggest that the homolytic pathway often has lower energy barriers than the heterolytic route. nih.govnih.gov

The oxygen evolution reaction (OER), or water oxidation, is the anodic half-reaction of water splitting. While cobaloximes are well-known for HER, their application in OER has also been demonstrated. A water-soluble, BF₂-annulated cobaloxime, Co(dmgBF₂)₂(OH₂)₂ (where dmgBF₂ is difluoroboryl-dimethylglyoxime), has been used as a precursor for an efficient water oxidation catalyst. nih.gov During electrocatalysis under neutral pH conditions, this complex leads to the production of oxygen gas at a low overpotential. nih.gov It was observed that a stable green film of cobalt oxide (CoOx) with nanoribbon structures deposits on the electrode, acting as the active heterogeneous catalyst. nih.gov

Role in Organic Transformations and Reactions

Beyond electrocatalysis, dimethylglyoxime complexes are instrumental in various organic reactions.

A notable example is the use of a palladium single-atom catalyst supported on nickel hydroxide (B78521), where dimethylglyoxime is coupled to the support (Pd-O-DMG). nih.gov This heterogeneous catalyst showed excellent stability and activity in the Suzuki-Miyaura cross-coupling reaction, a vital carbon-carbon bond-forming reaction in organic synthesis. nih.gov The catalyst maintained its activity over multiple cycles under mild conditions. nih.gov

In another application, nickel-dimethylglyoxime complex [Ni(II)(DMG)₂] modified electrodes serve as potent catalysts for the electro-oxidation of methanol and ethanol in alkaline solutions. nih.gov This process involves a 4-electron transfer, converting methanol to formate and ethanol to acetate. nih.gov Furthermore, dimethylglyoxime itself is a precursor in organic synthesis; for example, its reduction with lithium aluminium hydride yields 2,3-Butanediamine. quora.com

ReactionCatalyst/ReagentProductsSignificanceReference
Suzuki-Miyaura ReactionPd Single-Atom Catalyst with DMG ligandBiarylsC-C bond formation with a stable, reusable catalyst. nih.gov
Methanol/Ethanol Electro-oxidationNi(II)(DMG)₂ modified electrodeFormate/AcetatePotential application in direct alcohol fuel cells. nih.gov
Reduction of DimethylglyoximeLithium aluminium hydride2,3-ButanediamineSynthesis of a diamine building block. quora.com

Investigation of Catalytic Mechanisms and Reaction Pathways

Understanding the reaction mechanisms of dimethylglyoxime-based catalysts is crucial for designing more efficient systems.

CO₂ Reduction: For cobalt-based catalysts, the mechanism involves distinct redox transitions. The Co(III) precatalyst is reduced to Co(II) and then to the active Co(I) state. youtube.com This Co(I) species can be further reduced to a formal Co(0) state, which then binds and activates CO₂. The key intermediate is a metallocarboxylate, and the cleavage of its carbon-oxygen bond, often facilitated by a proton source, leads to the release of CO.

Hydrogen Evolution: The mechanism for HER with cobaloximes has been extensively studied. nih.govyoutube.com It universally proceeds via the formation of a Co(III)-hydride intermediate after the reduction of Co(II) to Co(I). wikipedia.orgnih.gov The subsequent H₂ evolution can follow several pathways. The homolytic pathway involves the bimolecular reaction of two Co(III)-H species. nih.gov Alternatively, the heterolytic pathway involves protonation of a single Co(III)-H species. nih.gov Further reduction of Co(III)-H to a Co(II)-H transient, which then reacts to produce H₂, represents another possible dominant channel. The preferred pathway depends on the specific complex and reaction conditions. youtube.com

Ligand-Based Redox Activity in Catalysis

The field of catalysis has increasingly focused on the concept of ligand-based redox activity, where a ligand is not merely a spectator but an active participant in the catalytic cycle by storing and transferring electrons. This strategy is a powerful tool in nature, where metalloenzymes use redox-active organic cofactors in conjunction with earth-abundant 3d transition metals to facilitate complex multi-electron reactions. nih.gov By incorporating redox-active moieties near a metal center, chemists can emulate this natural strategy, enabling less toxic and more cost-effective metals like iron or copper to perform transformations that might otherwise require precious noble metals. nih.gov Such ligand-based redox reactions introduce novel concepts for catalyst design. nih.gov

In complexes involving dimethylglyoxime (dmgH₂), the ligand framework is crucial for stabilizing various oxidation states of the central metal ion, thereby facilitating redox catalysis. For instance, nickel-dimethylglyoxime complexes have been investigated as electrocatalysts for the oxidation of alcohols like methanol and ethanol. researchgate.net Mechanistic studies propose that the catalytic cycle involves the oxidation of the metal center, for example, from Ni(II) to Ni(III). researchgate.net The dimethylglyoxime ligand plays a critical role in this process by stabilizing the higher oxidation state of the nickel ion, which is essential for the catalytic turnover. The electrochemical reaction was initially presumed to be a one-electron process that converts Ni(II)(DMG)₂ to a binuclear Ni(III) species, which then demonstrates strong catalytic activity toward alcohol oxidation. researchgate.net The ability to modify the electronic properties of the metal center through the ligand is a foundational aspect of designing catalysts for specific redox transformations.

Single-Atom Catalysis Design Principles

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, offering maximum atom efficiency and unique reactivity. A significant challenge in SAC design is to synergize catalytic activity and stability, a goal that can be achieved by carefully regulating the strength of the coordination bonds between the metal atom and its support. acs.org Dimethylglyoxime has been employed in an innovative inorganic-organic coupling strategy to enhance the performance of palladium (Pd) single-atom catalysts. acs.orgfigshare.com

In one study, researchers developed a Pd-SAC by anchoring single Pd atoms onto nickel hydroxide (Ni(OH)₂) that was enriched with Ni²⁺ vacancies. To enhance the stability and activity, dimethylglyoxime (DMG) was then bonded to the hydroxyl groups of the support material, creating a distinct Pd–O-DMG structure. acs.orgfigshare.com Theoretical calculations revealed that the coupled DMG molecule induces hydrogen bonds on the oxygen atoms surrounding the palladium center. acs.org This interaction strengthens the Pd–O coordination bonds, effectively anchoring the palladium atoms and preventing their agglomeration or leaching during the reaction, which is a common deactivation pathway for SACs. acs.orgfigshare.com

The practical benefit of this design was demonstrated in the Suzuki-Miyaura reaction. The Pd-SAC with the Pd-O-DMG structure maintained its high catalytic activity over multiple cycles, whereas the performance of the catalyst without the DMG modification declined significantly. acs.org This work highlights a key design principle where an organic ligand like dimethylglyoxime can be strategically immobilized on the support lattice to fine-tune the coordination environment of the single-atom active site, thereby resolving the common conflict between activity and stability. acs.orgfigshare.com

Catalyst StructureKey Design FeatureEffect on CoordinationPerformance in Suzuki-Miyaura ReactionReference
Pd–O (Pristine)Pd single atoms on Ni(OH)₂ supportStandard Pd-O coordinationActivity decreases significantly during recycling acs.org
Pd–O-DMGDimethylglyoxime (DMG) coupled to the supportDMG induces hydrogen bonds, strengthening Pd-O coordinationActivity remains unchanged after 6 cycles acs.orgfigshare.com

Bio-Inspired Catalysis and Enzyme Mimicry

Coordination complexes of dimethylglyoxime are of significant theoretical interest as models for enzymes and as catalysts in their own right. wikipedia.orggeeksforgeeks.org This area of research, known as bio-inspired catalysis, seeks to create synthetic molecules that replicate the function, and sometimes the structure, of the active sites of natural enzymes. These synthetic mimics, or "synzymes," can provide valuable insights into enzymatic mechanisms and lead to the development of robust catalysts for chemical synthesis. nih.gov

A prominent example of enzyme mimicry involving dimethylglyoxime is the study of its cobalt complexes, often called "cobaloximes." These compounds, such as bis(dimethylglyoximato)cobalt(II), serve as important structural and functional models for the corrin (B1236194) ring system of Vitamin B₁₂ coenzymes. scispace.com Researchers have conducted detailed kinetic studies on the catalytic activity of cobaloximes. For example, the hydrogenation of benzil (B1666583) to benzoin (B196080) has been shown to be effectively catalyzed by Co(Hdmg)₂ in the presence of pyridine (B92270). scispace.com The initial reaction rate demonstrates a first-order dependence on the cobalt complex concentration, highlighting its role as the active catalyst. scispace.com

The principle of using dimethylglyoxime complexes as enzyme mimics extends to their potential integration into more advanced catalytic systems. The porous and tunable nature of platforms like metal-organic frameworks (MOFs) allows them to emulate the protein pockets of enzymes, which can protect the active site and provide size-selective substrate access. nih.gov Dimethylglyoxime can be used as a low-cost and effective ligand to prepare metal-organic frameworks or related materials that support catalytic nanoparticles, combining the features of the molecular mimic with the benefits of a heterogeneous support. mdpi.comnih.gov This approach merges the advantages of molecular and supramolecular catalysis, paving the way for designing new generations of nanozymes by mimicking the active sites of natural enzymes. nih.govrsc.org

Mimic SystemNatural Enzyme/Cofactor ModeledKey FeaturesExample Catalytic ReactionReference
Cobaloximes (e.g., Co(Hdmg)₂)Vitamin B₁₂ CoenzymesModels the square-planar equatorial ligand system of the corrin ring.Hydrogenation of benzil to benzoin. scispace.com
General DMG ComplexesMetalloenzyme Active SitesServe as theoretical models for understanding enzyme function and catalysis. wikipedia.orggeeksforgeeks.org Can be incorporated into porous supports like MOFs. nih.govmdpi.comElectrocatalytic oxidation of alcohols. researchgate.net

Advanced Analytical Research Applications of Dimethylglyoxime

Development of Selective Detection and Quantification Methodologies for Metal Ions

Dimethylglyoxime (B607122) serves as a crucial ligand in developing methodologies for the selective detection and quantification of various metal ions, primarily nickel and palladium, leveraging both spectrophotometric and electrochemical principles.

Spectrophotometric and Photometric Techniques

Spectrophotometric methods utilizing DMG exploit the formation of colored complexes with metal ions, allowing for quantitative analysis based on light absorption. These techniques are valued for their simplicity, cost-effectiveness, and ability to achieve good selectivity, often enhanced by specific reaction conditions or separation steps.

Nickel Determination: DMG reacts with Ni(II) in an alkaline or ammoniacal medium, often in the presence of an oxidizing agent like ammonium (B1175870) persulfate or bromine, to form a characteristic red complex. ascelibrary.orgegyankosh.ac.in This complex typically exhibits maximum absorbance around 445 nm. egyankosh.ac.in A notable application is the flotation-spectrophotometric method, where the Ni-DMG complex is floated at an aqueous-n-hexane interface, enabling separation and preconcentration before spectrophotometric measurement. researchgate.netscielo.brscielo.br This method is effective within a pH range of 9-12 and offers high tolerance to interfering ions. researchgate.netscielo.brscielo.br For industrial effluent and environmental water analysis, a standard spectrophotometric method using DMG specifies a determination limit of 10 mg/L with a detection limit of 0.25 mg/L for a 10 mL sample volume. mee.gov.cn

Palladium Determination: DMG is also employed for the spectrophotometric determination of palladium, particularly in titanium-base alloys. nasa.govdtic.mil While offering greater selectivity, it generally exhibits lower sensitivity compared to other reagents like l-nitroso-2-naphthol. nasa.govdtic.mil The method is suitable for determining palladium concentrations ranging from 0.1 to 1.0 percent, with selectivity further enhanced by the presence of nitrate. nasa.govdtic.mil An alternative approach involves extracting the Pd-DMG complex into molten naphthalene (B1677914), followed by dissolution in chloroform (B151607) for measurement at 370 nm. nih.gov This method demonstrates a molar absorptivity of 1.72 x 10⁴ L·mole⁻¹·mm⁻¹ and can determine 30-370 µg of palladium. nih.gov In micellar media, DMG has been used for Pd(II) determination with a detection limit of 26.6 ng/mL and a linear range of 2.0-16.0 µg/mL. researchgate.net

Table 1: Spectrophotometric Determination of Metal Ions Using Dimethylglyoxime

Metal IonAnalytical TechniqueWavelength (nm)Linear RangeDetection Limit (LOD)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
NickelSpectrophotometry (alkaline, oxidant)~4450.076–0.66%0.25 mg/L5.42 × 10⁴ ascelibrary.orgegyankosh.ac.inmee.gov.cn
NickelFlotation-Spectrophotometry445Not specifiedNot specified~5.42 × 10⁴ researchgate.net
PalladiumSpectrophotometry (molten naphthalene extraction)37030–370 µg (in 10 mL chloroform)Not specified1.72 × 10⁴ nih.gov
PalladiumSpectrophotometry (micellar media, SDS)4812.0–16.0 µg/mL26.6 ng/mL0.4 × 10⁴ researchgate.net

Electrochemical Sensing and Voltammetric Approaches

Electrochemical techniques, particularly voltammetric stripping methods, are highly sensitive and selective for trace metal analysis. DMG is extensively employed as a complexing agent, often immobilized on electrode surfaces, to enhance the electrochemical response of target metal ions.

Nickel and Cobalt Detection: DMG is a widely recognized synthetic ligand for nickel detection, forming stable complexes that can be accumulated on electrode surfaces for voltammetric analysis. nih.govmdpi.com Adsorptive stripping voltammetry (AdSV) using DMG is a common approach for quantifying Ni(II) and Co(II). mdpi.comnih.govmetrohm.commdpi.comresearchgate.net DMG-modified screen-printed carbon electrodes (SPCEs) offer a low-cost, portable platform for Ni(II) determination. mdpi.comub.eduiapchem.orgresearchgate.net A DMG-SPCE sensor demonstrated a limit of detection (LOD) of 2.3 µg L⁻¹ and a linear range of 7.6 to 200 µg L⁻¹ for Ni(II). ub.eduresearchgate.net Similarly, a carbon black-DMG ink modified SPCE achieved an LOD of 48 µg L⁻¹. iapchem.org Advanced electrode modifications, such as Nafion-graphene-DMG modified glassy carbon electrodes (NGr-DMG-GCE), have yielded even lower LODs for Ni(II), reported at 1.5 µg L⁻¹, with good selectivity in the presence of Co(II) and Zn(II). mdpi.com A DMG-modified GCE without metal coatings showed an LOD of 0.0072 ppm for Ni(II). researchgate.net

Platinum Group Metals (PGMs): DMG has also been utilized in the adsorptive cathodic stripping voltammetry (AdCSV) of platinum group metals (PGMs) like palladium (Pd), platinum (Pt), and rhodium (Rh) using glassy carbon electrodes modified with bismuth films (GC/BiFE). nih.gov For these PGMs, the GC/BiFE sensor exhibited well-defined peaks and linear behavior in the concentration range of 0–3.5 μg/L. The reported detection limits were 0.12 μg/L for Pd, 0.04 μg/L for Pt, and 0.23 μg/L for Rh. nih.gov

Table 2: Electrochemical Sensing Applications of Dimethylglyoxime

Metal IonElectrode Modification / MaterialVoltammetric TechniqueLinear RangeDetection Limit (LOD)Sensitivity (approx.)Reference
NickelDMG-SPCEAdSV7.6–200 µg L⁻¹2.3 µg L⁻¹- ub.eduresearchgate.net
NickelCB-DMG ink SPCEAdSVNot specified48 µg L⁻¹- iapchem.org
NickelNGr-DMG-GCEAdCSV0.86–19.61 µg L⁻¹ (60s accumulation)1.5 µg L⁻¹- mdpi.com
NickelDMG-GCEDPAdSV0–0.8 ppm0.0072 ppm0.298 µA/ppb researchgate.net
PalladiumGC/BiFEAdCSV (DPV)0–3.5 µg/L0.12 µg/L- nih.gov
PlatinumGC/BiFEAdCSV (DPV)0–3.5 µg/L0.04 µg/L- nih.gov
RhodiumGC/BiFEAdCSV (DPV)0–3.5 µg/L0.23 µg/L- nih.gov
CobaltDMG-modified electrodesAdSV / SWAdCSVNot specifiedNot specified- mdpi.comnih.govmetrohm.commdpi.comresearchgate.net

Separation and Preconcentration Techniques

DMG's ability to form stable complexes is leveraged in separation and preconcentration techniques, enhancing the sensitivity and selectivity of subsequent analyses by removing interfering substances and concentrating the target analyte.

Ion-Imprinted Polymers for Metal Ion Extraction

Ion-imprinted polymers (IIPs) offer molecular recognition capabilities, and DMG has been successfully incorporated into IIP synthesis for selective metal ion extraction. A Ni(II)-dimethylglyoxime ion-imprinted polymer (Ni(II)-DMG IIP) was synthesized for the selective extraction of Ni(II) ions from aqueous samples. scielo.org.za This IIP demonstrated high selectivity for Ni(II), with recovery rates ranging from 93 to 100% and minimal interference from common competing ions like Co(II), Cu(II), Zn(II), and Fe(II), though Co(II) showed slight interference. scielo.org.za The Ni(II)-DMG IIP achieved limits of detection and quantification of 3x10⁻⁴ µg·mL⁻¹ and 9x10⁻⁴ µg·mL⁻¹, respectively, and enrichment factors between 2 and 18. scielo.org.za These IIPs are valuable as sorbents in solid-phase extraction (SPE) for preconcentrating Ni(II) ions.

Table 3: Ion-Imprinted Polymers for Metal Ion Extraction Using Dimethylglyoxime

Imprinted PolymerTarget IonSelectivity Metric (%RSD)Enrichment FactorBinding Capacity (µg·g⁻¹)LOD (µg·mL⁻¹)LOQ (µg·mL⁻¹)Reference
Ni(II)-DMG IIPNi(II)< 5%2–181203 × 10⁻⁴9 × 10⁻⁴ scielo.org.za

Liquid-Liquid and Solid-Phase Extraction Methodologies

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are classical techniques that benefit from DMG's complexing properties for metal ion separation and preconcentration.

Liquid-Liquid Extraction (LLE): DMG facilitates the extraction of metal complexes into organic solvents. A method for palladium determination involves extracting the Pd-DMG complex into molten naphthalene, which is then dissolved in chloroform for spectrophotometric analysis. nih.govoup.com This approach is noted for its speed and accuracy. nih.gov Ionic liquid-based extraction methods have also been developed, utilizing solvents like 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) ([Hmim][PF6]) in conjunction with DMG for nickel extraction, with optimized parameters including pH, temperature, and ionic strength. scielo.br

Solid-Phase Extraction (SPE): SPE methods employ DMG immobilized on solid supports for preconcentration. One such method uses a column packed with alumina (B75360) modified with sodium dodecyl sulfate (B86663) (SDS) and DMG for the preconcentration of trace nickel for flame atomic absorption spectrometry (FAAS). ijcce.ac.ir Under optimized conditions (pH 7.0, flow rate 20 mL/min), nickel is effectively retained, with recoveries exceeding 98% and a concentration factor of 200 achievable by passing 1000 mL of sample. ijcce.ac.ir However, some SPE methods using DMG can suffer from lack of selectivity, with potential interference from other metal ions like Pb(II), Mn(II), Bi(III), Co(II), Cd(II), Zn(II), and Fe(II) at higher concentrations. scielo.br

Table 4: Liquid-Liquid and Solid-Phase Extraction Techniques Using Dimethylglyoxime

Extraction TechniqueSupport/SolventTarget IonRecovery (%)Concentration FactorKey Features / InterferencesReference
SPEAlumina modified with SDS-DMGNickel>98200High selectivity, efficient preconcentration ijcce.ac.ir
LLEMolten NaphthalenePalladiumNot specifiedNot specifiedRapid, accurate, effective for Pd-DMG complex extraction nih.gov
LLE[Hmim][PF6] (Ionic Liquid)NickelNot specifiedNot specifiedOptimized for pH, temperature, ionic strength scielo.br
SPEDMG as complexing agentNickelNot specifiedNot specifiedPotential interference from Pb, Mn, Bi, Co, Cd, Zn, Fe scielo.br

Material-Based Sensor Development

The integration of DMG into various material platforms has led to the development of advanced sensors with enhanced performance characteristics for metal ion detection. These materials often include nanomaterials, composites, or functionalized electrodes designed to amplify the analytical signal.

Nanocomposite and Graphene-Based Sensors: DMG is incorporated into nanocomposite materials to create highly sensitive and selective electrochemical sensors. For instance, a ZIF-8@DMG/β-CD/rGO composite was developed for Ni(II) detection, exhibiting good sensitivity and selectivity with a linear range of 0.01–1.0 μM and an LOD of 0.005 μM. mdpi.com A bimetallic nanocomposite (AgNPs on Fe3O4) modified DMG/carbon paste electrode (DMG/CPE) was created for selective Ni(II) detection, improving electron transfer and electroactive surface area. researchgate.net Furthermore, a Nafion-graphene-DMG modified glassy carbon electrode (NGr-DMG-GCE) offers an environmentally friendly, metal-free platform for Ni(II) determination by AdCSV, demonstrating excellent selectivity and a low LOD of 1.5 µg L⁻¹. mdpi.com Carbon quantum dots (CQDs) doped with DMG have also been utilized as chemosensors for specific Ni(II) detection in water. acs.org

Paper-Based Sensors: DMG has been integrated into paper-based sensors for portable and cost-effective metal analysis. A novel carbon black (CB)-DMG ink used as an electrode modifier on inkjet-printed paper substrates allows for adsorptive stripping voltammetric electroanalysis of nickel. iapchem.orgresearchgate.net This approach avoids toxic metal films and offers improved LODs (e.g., 48 µg L⁻¹), selectivity, and reduced interferences compared to other paper-based sensors. iapchem.org

Modified Electrodes: DMG is frequently immobilized on various electrode surfaces, including screen-printed electrodes (SPEs) and glassy carbon electrodes (GCEs), to create selective sensors. nih.govmdpi.comub.eduresearchgate.netmdpi.comresearchgate.net These modified electrodes leverage DMG's complexing ability to enhance the electrochemical signal of target metal ions like Ni(II). nih.govmdpi.comub.eduresearchgate.netmdpi.comresearchgate.net For example, DMG-modified SPCEs have shown excellent analytical performance for Ni(II) determination by AdSV, with LODs as low as 2.3 µg L⁻¹. ub.eduresearchgate.net

Table 5: Material-Based Sensor Development Utilizing Dimethylglyoxime

Sensor Material / PlatformTarget IonAnalytical TechniqueKey Performance Metrics (LOD, Linear Range)Selectivity / Other FeaturesReference
ZIF-8@DMG/β-CD/rGO compositeNi(II)DPVLOD: 0.005 μM; Linear Range: 0.01–1.0 μMGood sensitivity and selectivity mdpi.com
CB-DMG ink on paper-based sensorNi(II)AdSVLOD: 48 µg L⁻¹Low-cost, portable, avoids toxic metal films, improved selectivity iapchem.org
NGr-DMG-GCENi(II)AdCSVLOD: 1.5 µg L⁻¹Metal-free, environmentally friendly, good selectivity against Co(II) and Zn(II) mdpi.com
DMG-modified GCENi(II)DPAdSVLOD: 0.0072 ppm; LOQ: 0.025 ppmSelective adsorption capability towards Ni(II) in presence of Cu, Zn, Fe researchgate.net
DMG-SPCENi(II)AdSVLOD: 2.3 µg L⁻¹; Linear Range: 7.6–200 µg L⁻¹High reproducibility (0.005%), good trueness (0.1%) ub.eduresearchgate.net
Bimetallic Nanocomposite/DMG/CPENi(II)ElectrochemicalIncreased peak current response (ΔIp = 26.15 ± 0.33 µA at modified CPE)Synergistic effect of Fe3O4 and AgNPs, increased electroactive surface area (3.81 mm²) researchgate.net

Thin Film Chemosensors for Specific Ion Detection

The development of thin film chemosensors utilizing dimethylglyoxime has enabled highly sensitive and selective detection of specific metal ions, with a particular focus on nickel. These sensors often integrate DMG with nanomaterials or polymer matrices to enhance their performance characteristics.

One notable advancement involves carbon quantum dot (CQD)–dimethylglyoxime (DMG) thin film-based chemosensors, which employ a dual sensing strategy combining optical and electrochemical techniques for improved accuracy acs.orgacs.org. These CQDs-DMG thin films have demonstrated high sensitivity and selectivity towards Ni(II) ions, achieving low detection limits. For instance, detection limits of 0.36 ppm (optical) and 0.29 ppm (electrochemical) have been reported, with a rapid response time of approximately one minute acs.orgacs.org. Further research has shown that CQDs doped with DMG (N-GQDs) can detect Ni(II) with even lower detection limits, such as 0.041 µmol/L (approximately 0.0024 ppm) researchgate.net. Studies have also explored DMG incorporated into polymer matrices, such as polyvinyl chloride (PVC) and poly(styrene-co-methyl methacrylate) (PS-co-PMMA), for optical sensing of Ni(II) tci-thaijo.org. These membrane-based sensors exhibit selectivity over other metal ions, with optimal performance at a pH range of 9.0-10.0 tci-thaijo.org. Additionally, DMG-modified screen-printed carbon electrodes (SPCEs) have been developed for electrochemical determination of Ni(II) using adsorptive stripping voltammetry (AdSV), achieving detection limits as low as 2.3 µg L⁻¹ (0.0023 ppm) researchgate.net. Paper-based sensors incorporating carbon black and DMG ink have also shown promise for Ni(II) detection, offering a linear response and good sensitivity researchgate.net.

Table 1: Performance of Dimethylglyoxime-Based Thin Film Chemosensors for Ion Detection

Sensor Type/PlatformTarget IonDetection LimitLinear RangeSelectivityResponse TimeReference(s)
CQDs–DMG thin filmNi(II)0.36 ppm (optical), 0.29 ppm (electrochemical)Not specifiedHigh~1 min acs.org, acs.org
CQDs–DMG (N-GQDs)Ni(II)0.041 µmol/L (0.0024 ppm)0.5–30 µmol/LNot specifiedNot specified researchgate.net
PVC/PS-co-PMMA membraneNi(II)Max reflectance > 0.8 mMNot specifiedHigh over selected ionsNot specified tci-thaijo.org
Paper-based sensor (CB-DMG ink)Ni(II)0.0072 ppm0–0.8 ppmSelective adsorptionNot specified researchgate.net
DMG-modified SPCENi(II)2.3 µg L⁻¹ (0.0023 ppm)7.6–200 µg L⁻¹HighNot specified researchgate.net

Environmental Monitoring and Remediation Research

Dimethylglyoxime plays a crucial role in environmental research, particularly in the detection of metal ions in aqueous samples and in the recovery of metals from waste materials.

Metal Ion Detection in Aqueous Samples (e.g., Water Resources)

DMG is widely employed for the detection of metal ions, especially nickel, in various aqueous environmental samples, including tap water, river water, and industrial wastewater. Its ability to form distinct colored complexes or undergo electrochemical changes upon binding with metal ions makes it suitable for spectrophotometric, electrochemical, and optical sensing methods.

In spectrophotometric analysis, DMG is used to form a colored Ni(II)-DMG complex, which can be quantified using UV-VIS spectrophotometry. One method reported a detection limit of 0.4 ppm for Ni(II) in water samples, with recoveries ranging from 102% to 106% in spiked samples cmu.ac.th. Interference from ions like Al³⁺ and Cr³⁺ can be managed using masking agents cmu.ac.th. A modified DMG method achieved a working range of 0-10 mg Ni(II) L⁻¹ with a detection limit of 0.41 mg L⁻¹ conicet.gov.ar. Electrochemical methods, such as adsorptive stripping voltammetry (AdSV), also leverage DMG for Ni(II) detection, with DMG-modified screen-printed electrodes (SPCEs) showing detection limits of 2.3 µg L⁻¹ researchgate.net. DMG has also been used as a chelating agent in AdSV for the quantification of platinum group metals (PGMs) like Pt, Pd, and Rh in freshwater samples, with detection limits in the parts-per-billion (ppb) range wrc.org.za. Furthermore, DMG-based ion-imprinted polymers have been developed for selective Ni(II) determination in aqueous samples, demonstrating low detection limits (0.0003 µg/mL or 0.3 ppb) and high recoveries scielo.org.za. The CQDs-DMG thin film sensors mentioned previously are also highly applicable for Ni(II) detection in real water resources, showing good recoveries in river and tap water samples acs.orgacs.org.

Table 2: Performance of Dimethylglyoxime in Metal Ion Detection in Aqueous Samples

Method/PlatformTarget IonDetection LimitLinear RangeRecovery (%)InterferenceReference(s)
Colorimetric (UV-VIS)Ni(II)0.4 ppm0.5–5.0 ppm102–106% (spiked)Al³⁺, Cr³⁺ (masked) cmu.ac.th
Modified DMG method (Spectrophotometry)Ni(II)0.41 mg L⁻¹0–10 mg L⁻¹Not specifiedNot specified conicet.gov.ar
Adsorptive Stripping Voltammetry (AdSV) with DMGNi(II)2.3 µg L⁻¹ (0.0023 ppm)7.6–200 µg L⁻¹Not specifiedNot specified researchgate.net
AdSV with DMGPt, Pd, RhPd: 0.12 µg/ℓ, Pt: 0.04 µg/ℓ, Rh: 0.23 µg/ℓPd: 0.1–3.5 µg/ℓ, Pt: 0.5–4.0 µg/ℓ, Rh: 0.1–4.0 µg/ℓGood recoveries in freshwater samplesNot specified wrc.org.za
Ion-Imprinted Polymer (DMG-based)Ni(II)0.0003 µg/mL (0.3 ppb)Not specified99–100% (CRM spiked)Co(II) (slight) scielo.org.za
CQDs–DMG thin filmNi(II)0.36 ppm (optical), 0.29 ppm (electrochemical)Not specified85–108% (real water samples)No interference from common heavy metals acs.org, acs.org

Applications in Metal Recovery (e.g., from Waste Materials)

Dimethylglyoxime is recognized for its utility in the recovery of valuable metals from various waste streams and industrial effluents. Its high selectivity for nickel makes it particularly effective in complex matrices.

DMG can be used to extract and precipitate metal ions from polluted water. Studies have investigated the removal of lead (Pb²⁺), iron (Fe³⁺), and zinc (Zn²⁺) from wastewater using DMG. Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) analysis indicated significant reductions in metal concentrations, for instance, from 50 ppm down to 5 ppm for Pb, 4 ppm for Hg, and 2.5 ppm for Fe actabiologicaturcica.comactabiologicaturcica.comresearchgate.net. In the context of industrial waste, such as electroless plating waste, DMG facilitates nickel recovery through complexation, forming a precipitate that can be easily filtered google.com. This process is noted for its high selectivity for nickel google.com. DMG is also employed in the recovery of nickel from the leach liquor of spent lithium-ion batteries. Selective precipitation of approximately 99% of nickel is achieved by complexing it with DMG at a specific molar ratio (2:1 DMG:Ni²⁺) colab.wseeer.org. Furthermore, DMG can be used to extract nickel from solutions containing other metals, such as vanadium and iron, by selectively complexing Ni in an organic phase while leaving other metals in the aqueous phase mdpi.com. The recovery of DMG itself from nickel-DMG complexes is also feasible, allowing for its reuse and improving process economics colab.ws.

Table 3: Metal Recovery from Waste Materials Using Dimethylglyoxime

Waste Material/MatrixTarget Metal(s)DMG ApplicationEfficiency/ResultReference(s)
Industrial wastewaterPb²⁺, Fe³⁺, Zn²⁺Complexation/extractionMetal concentrations reduced from 50 ppm to: Pb: 5 ppm, Hg: 4 ppm, Fe: 2.5 ppm actabiologicaturcica.com, actabiologicaturcica.com, researchgate.net
Electroless plating wasteNiComplexation, precipitation, filtrationHighly selective for Ni; precipitate filtered off google.com
Spent Li-ion batteries leach liquorNiSelective precipitation as Ni-DMG complex (2:1 DMG:Ni²⁺ molar ratio)~99% Ni precipitated colab.ws, eeer.org
Stripped nitric acid solution (from V-bearing waste)NiExtraction into chloroformNi extracted, leaving V³⁺ and Fe²⁺ in aqueous phase mdpi.com
Wastewater from electroplating plantsNiComplexationDMG considered suitable for metal removal py.gov.in

Compound List:

Dimethylglyoxime

Applications of Dimethylglyoxime in Advanced Materials Science

Development of Functional Materials and Devices

The foundation of dimethylglyoxime's utility in materials science lies in its capacity to act as a bidentate ligand, forming highly stable and structured complexes with various transition metals. iaset.usbyjus.com These metal-dimethylglyoximato complexes are not merely precipitates for analysis but are functional materials in their own right, with properties dictated by the central metal ion and the supramolecular arrangement of the complex units.

Researchers have synthesized novel mixed-ligand pseudohalide complexes of cobalt (II), copper (II), and nickel (II) using dimethylglyoxime (B607122) and the amino acid lysine (B10760008). iaset.us Such work expands the library of coordination chemistry, creating new materials with potentially unique spectroscopic and structural characteristics. iaset.us The resulting complexes, such as [Co(dmg)₂(N₃)₂] and [Ni(dmg)₂(N₃)₂], demonstrate trans-coordination with short bridging azide (B81097) ligands, showcasing how dimethylglyoxime can be a building block for more intricate molecular architectures. iaset.us

Furthermore, studies into the properties of d⁸ transition metal complexes with dimethylglyoxime, such as those with Ni(II) and Pd(II), reveal that they can form one-dimensional, metal-over-metal stacked aggregates. researchgate.net These stacked structures can lead to interesting collective electronic and optical properties. For instance, these materials have been noted to show large absorption bands in the visible region due to d-p transitions, which is a characteristic relevant for developing nonlinear optical materials. researchgate.net The inherent insolubility of these aggregates is a direct result of these strong intermolecular forces. researchgate.net

A significant practical application of these functional materials is in hydrometallurgy, specifically for recycling and resource recovery. Dimethylglyoxime is employed in processes to selectively precipitate and recover nickel from the waste cathode materials of spent lithium-ion batteries, contributing to more sustainable technology cycles. vedantu.compw.live

Table 1: Examples of Functional Materials Derived from Dimethylglyoxime

Metal Ion Complex/Material System Investigated Properties/Applications Reference(s)
Nickel(II) Nickel bis(dimethylglyoximate) [Ni(dmgH)₂] Stacked aggregates, potential for nonlinear optics, nickel recovery. researchgate.netvedantu.com
Cobalt(II) [Co(dmg)₂(N₃)₂] New mixed-ligand pseudohalide complex with trans-coordination. iaset.us
Copper(II) [Cu(dmg)(Lys)(N₃)₂] Novel mixed-ligand complex involving an amino acid. iaset.us

Integration in Energy Storage Systems (e.g., Supercapacitors)

The global push for efficient energy storage solutions has driven research into new materials for devices like supercapacitors and batteries. rsc.orgfrontiersin.orgmdpi.com Supercapacitors, in particular, require electrode materials that offer high stability, good conductivity, and high surface area. frontiersin.orgmdpi.com While dimethylglyoxime itself is not an electrode material, it serves as a critical ligand precursor for synthesizing advanced catalytic and nanostructured materials for energy applications.

A notable study demonstrates a facile method to prepare nitrogen-doped carbon-supported metal nanoparticles using dimethylglyoxime as a ligand. mdpi.com In this process, a dimethylglyoxime-metal ion clathrate (a cage-like complex) is pyrolyzed. mdpi.com The dimethylglyoxime ligand itself serves as the source for the nitrogen-doped carbon support, while the chelated metal ion (such as Pd, Ni, Cu, or Fe) is reduced to its nanoparticulate form. mdpi.com

These resulting nano-hybrid materials have shown excellent performance as catalysts for the Oxygen Reduction Reaction (ORR), a key electrochemical process in fuel cells and metal-air batteries. mdpi.com The study confirmed the successful synthesis of Pd-NC, Fe-NC, Ni-NC, and Cu-NC (where NC stands for Nitrogen-doped Carbon) and highlighted that dimethylglyoxime is a low-cost and effective ligand for preparing such high-performance catalysts. mdpi.com

Table 2: Research Findings on Dimethylglyoxime-Derived Nanoparticles for Energy Applications

Precursor Resulting Material Application Key Finding Reference
Dimethylglyoxime-Palladium clathrate Pd-NC (Palladium on Nitrogen-doped Carbon) Catalyst for Oxygen Reduction Reaction (ORR) Dimethylglyoxime acts as a ligand and a source for the N-doped carbon support. mdpi.com
Dimethylglyoxime-Iron clathrate Fe-NC (Iron on Nitrogen-doped Carbon) Catalyst for Oxygen Reduction Reaction (ORR) The pyrolysis of the clathrate yields high-performance catalytic nanoparticles. mdpi.com
Dimethylglyoxime-Nickel clathrate Ni-NC (Nickel on Nitrogen-doped Carbon) Catalyst for Oxygen Reduction Reaction (ORR) Provides a facile method to prepare advanced catalysts for energy systems. mdpi.com

Precursors for Material Deposition (e.g., Thin Films)

The fabrication of thin films is a cornerstone of modern electronics and materials science, with techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) being paramount. atomiclayerdeposition.com The success of these techniques relies heavily on the availability of suitable precursor molecules that are volatile, thermally stable, and reactive in a controlled manner. atomiclayerdeposition.com Metal-organic complexes, including those formed with dimethylglyoxime, are excellent candidates for such precursors.

The pyrolysis of dimethylglyoxime-metal complexes to form nanoparticles is a direct example of its use as a precursor for material deposition. mdpi.com This principle can be extended to the deposition of thin films. For instance, nickel dimethylglyoxime has been identified as a material used in the preparation of dye complexes for fabricating dye-sensitized solar cells, which involves the deposition of a functional thin layer. sigmaaldrich.com

The general requirements for an ALD or CVD precursor include sufficient volatility to be transported into a reaction chamber and the ability to decompose cleanly on a substrate surface to deposit the desired material. atomiclayerdeposition.commdpi.com The work on creating metal-nanoparticle catalysts via pyrolysis of dimethylglyoxime clathrates indicates that these complexes possess thermal decomposition properties suitable for such deposition processes. mdpi.com By selecting the appropriate metal center (e.g., Ni, Cu, Co), it is possible to use dimethylglyoxime complexes as precursors to deposit thin films of metal oxides or pure metals for applications in microelectronics, catalysis, and sensing.

Magnetic Materials and Molecular Switches

The field of molecular electronics aims to use individual molecules or molecular assemblies as components in electronic circuits. researchgate.net Of particular interest are molecular switches—materials that can be reversibly shifted between two or more stable states (e.g., magnetic or electronic states) by an external stimulus like light or an electric field. researchgate.net The ordered, stacked structures of some dimethylglyoxime complexes make them intriguing candidates for designing such advanced materials.

Theoretical and experimental studies have shown that square-planar complexes of Ni(II), Pd(II), and Pt(II) with dimethylglyoxime can form extended chains with direct metal-metal interactions or close-packed stacking. researchgate.net The Ni(II) complex, Ni(dmgH)₂, forms infinite chains where the Ni-Ni distance is approximately 3.24 Å. researchgate.net While density functional theory calculations suggest this interaction is not a formal metal-metal bond, the cohesive energy of the dimer is significant (over 20 kcal mol⁻¹), indicating strong intermolecular forces that are essential for establishing long-range order in a material. researchgate.net

This ability to form ordered, one-dimensional chains is a key prerequisite for creating materials with anisotropic properties, such as molecular wires or magnetic chains. The bistability required for a molecular switch can arise from changes in the spin state of the metal center or a geometric rearrangement of the complex, both of which could be influenced by the rigid and electronically active framework provided by the dimethylglyoxime ligands. researchgate.net While a functional switch based on dimethylglyoxime has not been fully realized, the fundamental structural properties of its metal complexes make them a promising platform for future research in molecular magnetism and spintronics.

Table 3: Structural Properties of Metal-Dimethylglyoxime Complexes Relevant to Magnetic Materials

Complex Structural Feature Interatomic Distance Significance Reference(s)
[Ni(dmgH)₂] Infinite chain stacking Ni-Ni distance ≈ 3.24 Å Potential for 1D magnetic or conductive properties. researchgate.net

Q & A

Q. How is dimethylglyoxime synthesized for laboratory use, and what are critical experimental controls?

Dimethylglyoxime is synthesized via the reaction of hydroxylamine with methyl ethyl ketone under controlled nitrosylation conditions. A key protocol involves preparing ethyl nitrite (from sodium nitrite and sulfuric acid) and reacting it with methyl ethyl ketone in the presence of hydroxylamine hydrochloride. Critical controls include maintaining a pH of 5–6 using sodium acetate buffer and rigorous temperature monitoring to avoid side reactions like over-nitrosylation. Post-synthesis, recrystallization from ethanol ensures purity .

Q. What methodological steps are essential for gravimetric nickel analysis using dimethylglyoxime?

In gravimetric nickel estimation, dimethylglyoxime reacts with Ni²⁺ in an ammoniacal solution (pH 8–9) to form a bright red precipitate, [Ni(DMG)₂]. Key steps include:

  • Adding an alcoholic dimethylglyoxime solution to the analyte.
  • Adjusting pH with dilute ammonia to avoid co-precipitation of Fe³⁺ or Co²⁺.
  • Filtering, drying, and weighing the precipitate at 110–120°C to constant mass. The method achieves ~99.9% accuracy when interfering ions (e.g., Co²⁺) are masked with citrate or tartrate .

Q. What safety precautions are recommended despite conflicting data on ocular hazards?

While some safety sheets note incomplete classification for severe eye irritation ( ), practical protocols mandate:

  • PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact.
  • Engineering controls : Local exhaust ventilation to maintain vapor levels below occupational exposure limits (OELs).
  • Emergency measures : Immediate eye washing with emergency showers if exposure occurs .

Advanced Research Questions

Q. How does dimethylglyoxime function as a ligand in iron-catalyzed polymerization, and what are its advantages?

Dimethylglyoxime acts as a chelating ligand in iron-catalyzed chain-transfer polymerization (CCTP). When combined with FeBr₂, it forms a low-toxicity catalyst for synthesizing biocompatible methacrylic oligomers. Key advantages over cobalt-based systems include:

  • Reduced metal toxicity for biomedical applications.
  • Enhanced control over polymer molecular weight via ligand-to-metal ratio adjustments. Experimental optimization involves testing ligand concentrations (0.5–2.0 mol%) and reaction times to balance efficiency and biocompatibility .

Q. What structural characterization techniques validate novel dimethylglyoxime derivatives?

Single-crystal X-ray diffraction is critical for confirming the geometry of dimethylglyoxime derivatives. For example, bis(p-aminobenzoic acid)-glyoxime hydrate exhibits a planar chelating structure with intermolecular hydrogen bonds, validated via XRD. Complementary techniques include:

  • FT-IR : To identify ν(N–O) and ν(C=N) stretching vibrations.
  • Thermogravimetric analysis (TGA) : To assess thermal stability and hydration states.
  • Antimicrobial assays : To correlate structure-activity relationships in gram-negative bacteria .

Q. How do microchannel reactors improve dichloroglyoxime synthesis compared to batch reactors?

Microchannel reactors enhance dichloroglyoxime synthesis by:

  • Efficiency : Reducing reaction time from 6 hours (batch) to 90 seconds.
  • Yield : Increasing from 78% to 85% by optimizing Cl₂:glyoxime molar ratios (2.2 vs. 2.5 in batch).
  • Safety : Minimizing chlorine gas usage and enabling precise temperature control (–10°C vs. –30°C in batch). This method is scalable for high-throughput synthesis of alkylating agents in oncology research .

Q. How does dimethylglyoxime’s selectivity for Ni²⁺ compare to other oxime-based chelators?

Dimethylglyoxime shows exceptional specificity for Ni²⁺ in acidic media (pH 5–6), unlike 8-hydroxyquinoline (broad-spectrum for Al³⁺, Fe³⁺) or α-nitroso-β-naphthol (Co²⁺). Selectivity arises from:

  • Steric effects : The planar DMG-Ni complex prevents coordination with larger ions.
  • pH dependence : Competing ions (e.g., Co²⁺) form soluble complexes at lower pH, while Ni²⁺ precipitates. EDTA can be used to mask divalent cations (Ca²⁺, Mg²⁺) in multi-ion systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in ocular hazard classifications for dimethylglyoxime?

While states insufficient data for severe eye irritation classification, recommends emergency eyewash stations. Researchers should:

  • Adopt precautionary measures : Assume potential irritancy based on structural analogs (e.g., oximes with –NOH groups).
  • Validate with primary data : Conduct in vitro assays (e.g., EpiOcular™ models) to assess corneal cytotoxicity.
  • Document protocols : Specify PPE and first-aid steps in experimental SOPs to mitigate liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.